molecular formula C12H16N4S B6635334 N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine

Cat. No. B6635334
M. Wt: 248.35 g/mol
InChI Key: SRZMKUNGAVDXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine is a chemical compound that is widely used in scientific research. It is an inhibitor of protein kinase, which plays an important role in many biological processes.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine involves the inhibition of protein kinase. Protein kinase is an enzyme that phosphorylates proteins, which is an important step in many biological processes. The inhibition of protein kinase by N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine include the suppression of tumor growth and the induction of apoptosis in cancer cells. The inhibition of protein kinase by N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine can also lead to the suppression of inflammation and the prevention of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine in lab experiments include its high yield and purity, as well as its specificity towards protein kinase. However, the limitations of using N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

The future directions of research on N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine include the development of more specific inhibitors of protein kinase, as well as the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and administration of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine in clinical settings.

Synthesis Methods

The synthesis of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine involves the reaction of 2-tert-butyl-4-chloromethylthiazole with pyrimidine-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. The yield of the reaction is generally high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine is widely used in scientific research as an inhibitor of protein kinase. Protein kinase is an enzyme that plays an important role in many biological processes, including cell growth, differentiation, and apoptosis. The inhibition of protein kinase by N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-12(2,3)11-16-10(7-17-11)6-15-9-4-13-8-14-5-9/h4-5,7-8,15H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZMKUNGAVDXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CNC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine

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